N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide
Description
Key Features:
Triazolopyridazine Core :
- The triazole ring (N1-N2-N3-C4-C5) exhibits sp$$^2$$ hybridization , with delocalized π-electrons across the fused pyridazine system.
- The sulfur atom in the sulfanyl group contributes lone pairs that participate in conjugation with the adjacent acetamide carbonyl.
Substituent Effects :
- The 3-methoxyphenyl group donates electron density via resonance (+M effect), increasing electron richness at the amide nitrogen.
- The 3-phenyl group on the triazolo ring creates steric hindrance, slightly distorting the pyridazine ring’s planarity.
Frontier Molecular Orbitals :
Comparative Analysis with Related Triazolopyridazine Derivatives
The structural and electronic properties of this compound differ significantly from analogs (Table 1):
Table 1: Structural Comparison with Analogous Compounds
Critical Observations:
Substituent Positioning :
Reactivity Trends :
Hybridization Patterns :
- Compared to fluorophenyl analogs, the methoxyphenyl group increases electron density at the acetamide nitrogen, altering tautomeric equilibria.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-5-8-15(12-16)21-18(26)13-28-19-11-10-17-22-23-20(25(17)24-19)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOBQJLVPYZDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be identified by its chemical structure, which includes a methoxyphenyl group and a triazolopyridazine moiety. The molecular formula is , with a molecular weight of approximately 342.43 g/mol. The presence of the sulfanyl group is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating significant inhibition of cell growth in specific cancer types.
These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in tumor growth.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies indicate that it can cause cell cycle arrest at the G1/S phase.
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the effectiveness of this compound:
- Study on MCF7 Cells : A study reported a significant reduction in viability at concentrations as low as 3.79 µM, indicating strong potential for breast cancer treatment.
- HCT116 and HepG2 Studies : These studies demonstrated that the compound could effectively reduce cell viability with IC50 values of 1.1 µM and 7.4 µM respectively, suggesting its utility in colorectal and liver cancers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)
- Structural Differences : The methyl group at the phenyl ring and the N-methyl acetamide substituent distinguish this compound from the target molecule, which features a methoxyphenyl group.
- Biological Activity: C1632 inhibits the Lin-28/let-7 interaction, rescuing let-7 tumor suppressor function and reducing tumorsphere formation in cancer stem cells (CSCs) .
- Pharmacokinetics : C1632 (CAS 108825-65-6) is commercially available and has been experimentally validated for topical delivery . The target compound’s methoxyphenyl group could alter metabolic stability due to reduced susceptibility to oxidative demethylation compared to methyl groups.
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Differences : Fluorine substituents on the phenyl ring and a trifluoromethyl group on the acetamide moiety differentiate this compound.
- Physicochemical Properties : The electron-withdrawing fluorine atoms may increase metabolic stability and binding affinity to hydrophobic pockets in target proteins .
Sulfonamide and Pyridine Derivatives
- Examples : Substituted N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s} and [1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridines.
- Activity : These compounds bind to the allosteric site of PEF(S) proteins, displacing fluorescent probes like TNS . The target compound’s sulfanyl-acetamide linker may offer similar flexibility for allosteric modulation but with distinct steric effects due to the methoxyphenyl group.
Triazolopyridazine-Based Carboxylic Acids
- Example: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b).
- Physical Properties : E-4b has a melting point of 253–255°C, suggesting high crystallinity . The target compound’s acetamide group may lower its melting point compared to carboxylic acid derivatives, influencing solubility and formulation.
Key Comparative Data
Research Findings and Implications
- Target Specificity : The triazolopyridazine core is critical for binding to proteins like Lin-28 and PEF(S), but substituents dictate selectivity. For example, C1632’s methyl group favors Lin-28 inhibition, while sulfonamide derivatives target PEF(S) .
- ADME-Tox Profiles : Compounds with fluorine or methoxy groups show improved metabolic stability, whereas methyl groups may increase off-target interactions .
- Synthetic Challenges : Introducing methoxy or trifluoromethyl groups requires specialized reagents (e.g., thionyl chloride for cyclization), as seen in related syntheses .
Q & A
Q. How can statistical modeling enhance reaction optimization and scalability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
